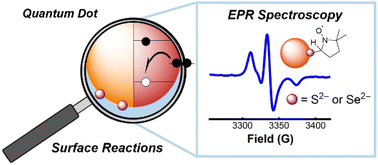EPR spin trapping of nucleophilic and radical reactions at colloidal metal chalcogenide quantum dot surfaces†
Chemical Science Pub Date: 2023-11-01 DOI: 10.1039/D3SC04724E
Abstract
The participation of the surfaces of colloidal semiconductor nanocrystal quantum dots (QDs) in QD-mediated photocatalytic reactions is an important factor that distinguishes QDs from other photosensitizers (e.g. transition metal complexes or organic dyes). Here, we probe nucleophilic and radical reactivity of surface sulfides and selenides of metal chalcogenide (CdSe, CdS, ZnSe, and PbS) QDs using chemical reactions and NMR spectroscopy. Additionally, the high sensitivity of EPR spectroscopy is adapted to study these surface-centered reactions through the use of spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) under photoexcitation and thermal conditions. We demonstrate that DMPO likely adds to CdSe QD surfaces under thermal conditions by a nucleophilic mechanism in which the surface chalcogenides add to the double bond, followed by further oxidation of the surface-bound product. In contrast, CdS QDs more readily form surface sulfur-centered radicals that can perform reactions including alkene isomerization. These results indicate that QD surfaces should be an important consideration for the design of photocatalysis beyond simply tuning QD semiconductor band gaps.


Recommended Literature
- [1] A platinum oxide decorated amorphous cobalt oxide hydroxide nanosheet array towards alkaline hydrogen evolution†
- [2] Inorganic analysis
- [3] Response of CPO-27-Ni towards CO, N2 and C2H4
- [4] Catalyst-free synthesis of α1-oxindole-α-hydroxyphosphonates via phospha-aldol reaction of isatins employing N-heterocyclic phosphine (NHP)-thiourea†
- [5] On splitting of the NICS(1) magnetic aromaticity index†
- [6] Effective uranium(vi) sorption from alkaline media using bi-functionalized silica-coated magnetic nanoparticles†
- [7] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†
- [8] Facile synthesis of highly disperse Ni–Co nanoparticles over mesoporous silica for enhanced methane dry reforming†
- [9] Facile synthesis and photoelectric properties of carbon dots with upconversion fluorescence using arc-synthesized carbon by-products†
- [10] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal

Journal Name:Chemical Science
Research Products
-
CAS no.: 1596-13-0
-
CAS no.: 16514-83-3









